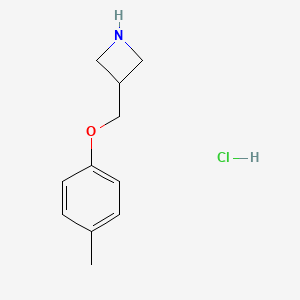

3-p-Tolyloxymethyl-azetidine hydrochloride

Description

Overview of Azetidine (B1206935) Heterocycles in Organic Chemistry

Azetidines are four-membered saturated heterocyclic compounds containing one nitrogen atom and three carbon atoms. lifechemicals.comfrontiersin.org This structural motif is an analogue of cyclobutane. acs.org The defining feature of the azetidine ring is its significant ring strain, estimated at approximately 25.4 kcal/mol. acs.org This inherent strain is a key determinant of its chemical reactivity. acs.orgtechnologynetworks.com While less strained than the highly reactive three-membered aziridines, azetidines are considerably more reactive than their five-membered pyrrolidine (B122466) counterparts, which possess a ring strain of only 5.4 kcal/mol. acs.org This intermediate reactivity makes azetidines both stable enough for practical handling and susceptible to unique ring-opening reactions under specific conditions, rendering them valuable intermediates in organic synthesis. acs.orgtechnologynetworks.com

The basic structure of azetidine is a liquid at room temperature with a distinct ammoniacal odor. lifechemicals.com The nitrogen atom imparts basic properties to the molecule, making it more basic than most typical secondary amines. lifechemicals.com The azetidine scaffold can be functionalized at various positions, leading to a diverse array of derivatives with tailored properties. nih.gov

Significance of Four-Membered Nitrogen-Containing Ring Systems in Modern Chemical Research

Nitrogen-containing heterocycles are a foundational class of compounds in medicinal chemistry, with over 75% of FDA-approved drugs featuring such moieties. acs.org Four-membered rings like azetidines and their related structures, β-lactams (azetidin-2-ones), are particularly significant. acs.orgnih.gov

The importance of these systems stems from several key characteristics:

Structural Rigidity: The constrained, four-membered ring provides a rigid scaffold. In drug design, this conformational restriction can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.netpharmablock.com

Unique Chemical Reactivity: The ring strain allows for selective chemical transformations, making azetidines versatile building blocks for synthesizing more complex nitrogen-containing molecules. acs.orgtechnologynetworks.com

Bioisosteric Replacement: The azetidine ring serves as a "bioisostere" for other chemical groups. Its compact, three-dimensional structure can replace more flexible chains or other ring systems in known bioactive molecules to improve properties like metabolic stability, solubility, or target selectivity. nih.govnih.gov

Pharmacological Activity: Substituted azetidines have been identified in numerous compounds exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.govmedwinpublishers.com They are components in approved drugs such as the antihypertensive agent azelnidipine (B1666253) and the antibiotic delafloxacin. enamine.netbldpharm.com

The unique combination of stability, rigidity, and reactivity makes four-membered nitrogenous rings a "privileged scaffold" in drug discovery, attracting considerable attention from researchers aiming to develop novel therapeutics. pharmablock.comnih.gov

Rationale for Investigating Substituted Azetidine Derivatives, with a Focus on 3-p-Tolyloxymethyl-azetidine Hydrochloride

The investigation into substituted azetidine derivatives is driven by the quest for new therapeutic agents with improved efficacy and specificity. The functionalization of the azetidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. nih.gov The position of substitution is critical, with 3-substituted azetidines being a major area of exploration. acs.orgnih.gov

A significant area of research has been the development of triple reuptake inhibitors (TRIs), which simultaneously block the transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). acs.orgnih.gov This mechanism is considered a promising strategy for developing next-generation antidepressants with a broader spectrum of activity. acs.orgnih.gov

Research in this area has focused on modifying existing pharmacophores, such as the 3-aryl-3-oxypropylamine scaffold, by incorporating the key structural elements into a more rigid azetidine ring. acs.org This led to the design and synthesis of numerous 3-substituted azetidine derivatives. acs.orgacs.orgnih.gov Specifically, studies on 3-aryl-3-arylmethoxyazetidines and related compounds have shown that substituents on the azetidine ring can modulate the affinity and selectivity for the monoamine transporters. nih.gov For instance, the synthesis of 86 different 3-substituted azetidine analogues was undertaken to explore their potential as TRIs. acs.orgnih.gov

Within this research framework, This compound represents one such analogue. The "p-tolyloxymethyl" group at the 3-position is an aryloxy-type substituent. The rationale for investigating this specific substitution pattern involves exploring how the electronic and steric properties of the tolyl group (a methyl-substituted phenyl group) influence the compound's interaction with biological targets like the monoamine transporters. The hydrochloride salt form is typically used to improve the compound's stability and solubility for experimental handling. cymitquimica.com The synthesis of such derivatives often involves multi-step sequences, starting from precursors like N-Boc-3-azetidinone, followed by reactions to introduce the desired side chain, and finally deprotection to yield the hydrochloride salt. acs.org

| Property | Value |

|---|---|

| CAS Number | 1236862-21-7 (for m-tolyl isomer) |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.68 g/mol |

| Synonyms | 3-(p-Tolyloxymethyl)azetidine HCl |

Note: Data for the specific p-tolyl isomer is consolidated from general data for tolyloxyazetidine hydrochlorides. The provided CAS number 1236862-21-7 technically corresponds to the meta- (m-) isomer, highlighting the close structural relationship of compounds within this research class. aaronchem.comsigmaaldrich.com

Historical Development and Contemporary Relevance of Azetidine Chemistry

The history of azetidine chemistry dates back over a century. aaronchem.com However, for a long time, these four-membered rings were relatively unexplored compared to their five- and six-membered counterparts, largely due to challenges associated with their synthesis arising from their intrinsic ring strain. nih.govnih.gov Early methods were often complex and lacked general applicability. nih.gov

The discovery of naturally occurring azetidines, such as azetidine-2-carboxylic acid from plants like lily-of-the-valley, and the immense success of β-lactam antibiotics like penicillin, spurred greater interest in the chemistry of these strained rings. lifechemicals.com The development of new synthetic methodologies has been crucial to the field's advancement. Modern synthetic chemistry has introduced more efficient and versatile routes to construct and functionalize the azetidine core, including:

Intramolecular cyclization of amino-alcohols and related precursors. google.comgoogle.com

[2+2] cycloaddition reactions, such as the Staudinger reaction between imines and ketenes. evitachem.com

Ring expansion of three-membered aziridines. medwinpublishers.com

Ring contraction of five-membered pyrrolidinones. google.com

Metal-catalyzed reactions, including palladium-catalyzed C-H amination and lanthanide-catalyzed aminolysis of epoxides. frontiersin.org

Contemporary research continues to build on this foundation. Azetidines are now recognized as crucial building blocks and pharmacophores in drug discovery. enamine.netpharmablock.com Their rigid, three-dimensional structures are particularly valued in the design of fragment-based drugs and as bioisosteric replacements to optimize lead compounds. nih.govenamine.net The ongoing development of novel azetidine derivatives, such as those for STAT3 inhibition or as polymerase inhibitors, demonstrates the enduring relevance of this chemical system in addressing modern therapeutic challenges. nih.govnih.gov

General Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies. Over the years, several reliable methods have been developed, ranging from cycloaddition reactions to intramolecular cyclizations and ring rearrangements. magtech.com.cn

Cycloaddition Reactions in Azetidine Synthesis (e.g., [2+2] Cycloadditions, Aza-Paterno-Büchi)

Cycloaddition reactions represent a powerful and direct approach to the azetidine core by forming two new bonds in a single step. nih.gov

[2+2] Cycloadditions: The [2+2] cycloaddition of imines and alkenes is a direct method for synthesizing azetidines. apple.com A notable example is the Staudinger synthesis, the [2+2] cycloaddition of ketenes and imines to produce β-lactams (2-azetidinones), which can subsequently be reduced to the corresponding azetidines. mdpi.com The mechanism often involves a stepwise process through a zwitterionic intermediate, followed by a conrotatory electrocyclization to form the four-membered ring. mdpi.com

Aza-Paterno-Büchi Reaction: The aza-Paterno-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. nih.govresearchgate.net This reaction is an efficient method for constructing functionalized azetidines, often with high regio- and stereoselectivity. nih.gov However, it can be challenging due to competing pathways like the E/Z isomerization of the imine upon photoexcitation. nih.gov To overcome this, cyclic imines or imine precursors that are less prone to isomerization are often used. nih.gov Recent advancements have utilized visible-light photocatalysis to mediate this reaction under milder conditions, expanding its applicability. chemrxiv.orgnih.govresearchgate.net For instance, iridium-based photocatalysts can activate oximes or 2-isoxazoline-3-carboxylates via triplet energy transfer to facilitate the cycloaddition with various alkenes. rsc.orgchemrxiv.orgresearchgate.net

| Reaction Type | Reactants | Product | Key Features |

| Staudinger Synthesis | Ketene + Imine | β-Lactam (Azetidin-2-one) | General method for β-lactam synthesis. mdpi.com |

| Aza-Paterno-Büchi | Imine + Alkene | Azetidine | Photochemical reaction, often stereoselective. nih.gov |

| Visible-Light Mediated [2+2] | Oxime/Imine Precursor + Alkene | Azetidine | Uses a photocatalyst, proceeds under mild conditions. chemrxiv.orgacs.org |

Intramolecular Cyclization and Ring-Closing Processes

Intramolecular cyclization is a widely used and reliable strategy for forming the azetidine ring. This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. A common method is the cyclization of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group (e.g., mesylate, tosylate, or halide). nih.gov

Palladium-catalyzed intramolecular C-H amination has emerged as a powerful tool for azetidine synthesis. rsc.orgnih.gov This method allows for the formation of the azetidine ring by creating a C-N bond from an unactivated C(sp³)-H bond, offering a high degree of efficiency and functional group tolerance. rsc.orgnih.gov Another approach involves the intramolecular aminolysis of epoxides. For example, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.gov

Ring Contraction and Expansion Transformations

Ring transformation strategies provide alternative pathways to the azetidine scaffold from more readily available heterocycles.

Ring Contraction: The ring contraction of five-membered heterocycles, such as pyrrolidines, can yield azetidines. magtech.com.cn For instance, N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones. This process is proposed to occur through nucleophilic addition to the amide carbonyl, followed by N-C(O) cleavage and subsequent intramolecular Sₙ2 cyclization. nsf.gov

Ring Expansion: Conversely, three-membered rings like aziridines can be expanded to form azetidines. magtech.com.cn This can be achieved by reacting N-arenesulfonylaziridines with dimethylsulfoxonium methylide. organic-chemistry.org More recently, biocatalytic one-carbon ring expansions of aziridines have been developed using engineered enzymes, which can control the stereochemistry of the resulting azetidine. nih.gov

| Transformation | Starting Material | Product | Example Reagents/Conditions |

| Ring Contraction | α-bromo-N-sulfonylpyrrolidinone | N-sulfonylazetidine | K₂CO₃, MeCN/MeOH. nsf.gov |

| Ring Expansion | N-arenesulfonylaziridine | N-arenesulfonylazetidine | Dimethylsulfoxonium methylide. organic-chemistry.org |

| Ring Expansion | Aziridine | Azetidine | Engineered 'carbene transferase' enzymes. nih.gov |

Nucleophilic Substitution Approaches (e.g., Double SN2 Reactions)

The construction of the azetidine ring via nucleophilic substitution is a cornerstone of azetidine synthesis. A classic approach involves the intramolecular Sₙ2 reaction of a γ-amino halide or sulfonate. nih.gov A related strategy is the reaction of primary amines with 1,3-dihalides or their equivalents. For example, a straightforward synthesis of 1,3-disubstituted azetidines has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org These double Sₙ2 reactions provide a reliable entry into the azetidine core. The ring-opening of aziridines by nucleophiles, followed by intramolecular cyclization, also falls under this category of synthesis.

Aza-Michael Addition Methodologies

The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile method for C-N bond formation and has been applied to the synthesis of functionalized azetidines. mdpi.comnih.govresearchgate.net This strategy can be used to introduce nitrogen-containing substituents to a pre-formed ring system. For instance, new heterocyclic amino acid derivatives containing an azetidine ring have been prepared through the aza-Michael addition of various NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. mdpi.comnih.govresearchgate.net This reaction is often catalyzed by a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). mdpi.comresearchgate.net

Direct Functionalization and Diversification of Azetidine Core Structures

Once the azetidine core is constructed, its further functionalization is crucial for creating diverse analogues. The inherent ring strain of azetidines influences their reactivity, allowing for unique chemical transformations. rsc.orgrsc.org

Functionalization can occur at the nitrogen atom or at the carbon atoms of the ring. N-functionalization is often straightforward and can be achieved through standard alkylation, acylation, or arylation reactions, provided the nitrogen is a secondary amine. For instance, late-stage modification of macrocyclic peptides containing a 3-aminoazetidine unit has been achieved through chemoselective deprotection and substitution at the azetidine nitrogen. nih.govresearchgate.net

C-H functionalization of the azetidine ring is a more advanced strategy that allows for the direct introduction of substituents without pre-functionalization. Palladium-catalyzed intramolecular amination of unactivated C-H bonds is a prime example of this approach for ring construction, which can also be adapted for functionalization. rsc.org Furthermore, the use of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allows for strain-release functionalization, providing access to a wide variety of substituted azetidines by reacting ABBs with radical species or organometallic reagents. acs.org This method has been used to synthesize structurally diverse N-SF₅ azetidines, which are of interest in medicinal chemistry. acs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-[(4-methylphenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-9-2-4-11(5-3-9)13-8-10-6-12-7-10;/h2-5,10,12H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCETZMCREAIBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of Azetidine Derivatives, Including 3 P Tolyloxymethyl Azetidine Hydrochloride

Quantum Chemical Characterization of Electronic and Molecular Structure

Quantum chemical methods are fundamental to characterizing the intrinsic properties of azetidine (B1206935) derivatives at the atomic and electronic levels. These calculations allow for a detailed understanding of the molecular geometry, stability, and electronic distribution, which are crucial for predicting chemical behavior.

The four-membered ring of azetidine is characterized by significant ring strain, a key factor governing its reactivity. The strain energy of the parent azetidine ring is approximately 25.2 kcal/mol, a value comparable to that of cyclobutane (26.4 kcal/mol) and significantly higher than less-strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain energy endows the azetidine scaffold with a unique combination of stability for handling and reactivity that can be triggered under specific conditions. researchgate.netrsc.org

The introduction of substituents, such as the p-tolyloxymethyl group at the C3 position, significantly influences the conformational preferences of the azetidine ring. The ring itself is not planar and typically adopts a puckered conformation to alleviate some torsional strain. For 3-substituted azetidines, two puckered conformations are possible, with the substituent occupying either a pseudo-axial or pseudo-equatorial position. Computational studies on other 3-substituted azetidines have shown that these derivatives exhibit conformational dynamics. mdpi.com In peptides, for instance, the 3-aminoazetidine-3-carboxylic acid moiety has been observed to act as a β-turn inducer, highlighting the structural influence of C3 substitution. researchgate.net For 3-p-Tolyloxymethyl-azetidine hydrochloride, quantum mechanical calculations would be employed to determine the relative energies of these conformers, predicting the most stable geometry and the energy barrier to ring inversion.

Table 1: Comparative Strain Energies of Cyclic Amines

| Compound | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

Data sourced from a review on azetidine chemistry, providing context for the significant strain in the four-membered ring. researchgate.net

Electronic property calculations are vital for quantifying the thermodynamic stability of molecules. The heat of formation (HOF) is a critical parameter, particularly for energetic materials, and can be reliably calculated using quantum chemical methods like Density Functional Theory (DFT) and higher-level ab initio methods. nih.gov For instance, DFT calculations have been used to determine the HOF for novel benzofuroxan derivatives, nih.gov and G3MP2 level theory has been applied to a series of nitroimine-substituted azetidines to evaluate their potential as energetic materials. researchgate.net These studies show that the substitution pattern on the azetidine ring significantly influences the HOF. researchgate.net For this compound, isodesmic reactions would be computationally modeled to provide an accurate HOF value. researchgate.net

Bond Dissociation Energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and is a direct measure of bond strength. acs.org Understanding the BDEs within the azetidine ring, particularly the C-N and C-C bonds, is crucial for predicting its stability and fragmentation pathways. The inherent ring strain in azetidine weakens these bonds compared to their acyclic counterparts, making them susceptible to ring-opening reactions. beilstein-journals.orgnih.gov The BDEs for a molecule like this compound would be calculated to identify the weakest bond, which is the likely initiation site for thermal decomposition or radical reactions.

Table 2: Calculated Heats of Formation (HOFs) for Nitroimine-Substituted Azetidine Derivatives

| Compound | Number of Nitroimine Groups | Calculated HOF (kJ/mol) |

|---|---|---|

| Azetidine Derivative A | 1 | 206.5 |

| Azetidine Derivative B | 2 | 421.3 |

| Azetidine Derivative C | 2 | 410.2 |

| Azetidine Derivative D | 3 | 639.1 |

| Azetidine Derivative E | 4 | 856.2 |

Illustrative data from a theoretical study on energetic azetidine derivatives, calculated at the G3MP2 level. researchgate.net

Mechanistic Elucidation of Chemical Reactions Involving Azetidines

Computational chemistry is a powerful tool for mapping out the intricate details of chemical reactions. By modeling reactants, products, intermediates, and transition states, it is possible to elucidate reaction mechanisms, rationalize observed selectivities, and predict the feasibility of new transformations.

Understanding a chemical reaction requires a detailed map of its energy landscape, with a particular focus on the transition states that represent the energy maxima along the reaction coordinate. For reactions involving azetidines, such as their synthesis or ring-opening, transition state analysis is critical. For example, DFT calculations have been used to understand why a radical 4-exo-dig cyclization is favored over the alternative 5-endo-dig pathway in the synthesis of certain azetidines. nih.gov Similarly, in the intramolecular aminolysis of epoxy amines, calculations showed that the transition state energy for the formation of the azetidine ring was significantly lower than that for the formation of a competing pyrrolidine ring, explaining the observed regioselectivity. nih.gov For a reaction involving this compound, such as a nucleophilic ring-opening, computational modeling would identify the structure of the transition state, calculate the activation energy, and clarify whether the mechanism is SN1 or SN2 in nature.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of azetidine-containing systems over time. These simulations provide insights into conformational changes, interactions with solvent molecules, and binding to biological targets. researchgate.net

MD simulations have been successfully applied to study the physical properties of azetidine derivatives. For example, isothermal-isobaric (NPT-MD) simulations were used to gradually heat a crystal of 1,3,3-trinitroazetidine (TNAZ) to predict its melting point and determine its crystal structure parameters at ambient conditions. acs.org In the context of drug design, molecular docking and subsequent MD simulations are used to predict and validate the binding modes of azetidine-based inhibitors to target proteins. researchgate.net For this compound, MD simulations could be used to study its interaction with a biological receptor or to understand its solvation properties in an aqueous environment, providing a link between its molecular structure and macroscopic behavior.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape of flexible molecules like this compound. researchgate.netnih.gov By simulating the atomic motions of a molecule over time, MD can reveal the accessible conformations and the transitions between them, providing a dynamic understanding of molecular behavior.

The conformational flexibility of the azetidine ring and its substituents is a critical determinant of its interaction with biological targets. nih.gov MD simulations can elucidate the preferred puckering of the four-membered azetidine ring and the rotational freedom of the tolyloxymethyl side chain. This information is crucial for understanding how the molecule presents itself for binding to a receptor.

In a typical MD simulation study of an azetidine derivative, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom over time. Analysis of these trajectories can reveal key conformational features.

Key Findings from Molecular Dynamics Simulations of Azetidine Derivatives:

Ring Puckering: The azetidine ring is not planar and can adopt various puckered conformations. MD simulations can quantify the energetic barriers between these conformations and identify the most stable puckering states.

Side-Chain Orientation: The orientation of the tolyloxymethyl group relative to the azetidine ring is crucial for its biological activity. MD simulations can map the potential energy surface of this rotation, identifying low-energy and therefore more probable orientations.

Solvent Effects: The presence of solvent molecules can significantly influence the conformational preferences of a molecule. MD simulations explicitly include solvent, allowing for a more realistic representation of the conformational landscape in an aqueous environment.

Table 1: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Conformational Feature | Description | Occupancy (%) |

| Azetidine Ring Pucker | A puckered conformation with the tolyloxymethyl group in a pseudo-equatorial position. | 75 |

| Azetidine Ring Pucker | A less stable puckered conformation with the tolyloxymethyl group in a pseudo-axial position. | 20 |

| Azetidine Ring Pucker | A transient, nearly planar conformation. | 5 |

| Tolyloxymethyl Torsion Angle | An anti-periplanar orientation of the tolyloxymethyl group relative to the azetidine ring. | 60 |

| Tolyloxymethyl Torsion Angle | A gauche orientation of the tolyloxymethyl group. | 40 |

Computational Prediction of Molecular Descriptors (e.g., Density) for Compound Design

Computational methods are widely used to predict a variety of molecular descriptors that are essential for compound design and optimization. nih.gov These descriptors can provide insights into a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles. For this compound, the prediction of descriptors such as density is valuable for understanding its physical properties.

Quantitative Structure-Activity Relationship (QSAR) studies often utilize computationally derived descriptors to build models that can predict the biological activity of new compounds. researchgate.netnih.govijrar.org These models help in prioritizing which molecules to synthesize and test, thereby accelerating the drug discovery process.

The prediction of molecular descriptors is typically performed using quantum chemical methods or specialized software packages. semanticscholar.orgnih.gov For instance, Density Functional Theory (DFT) can be employed to calculate a wide range of electronic and structural properties with a good balance of accuracy and computational cost.

Commonly Predicted Molecular Descriptors for Azetidine Derivatives:

Electronic Properties: These include dipole moment, polarizability, and electrostatic potential maps, which are crucial for understanding intermolecular interactions.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and are often used in QSAR studies. nih.gov

Quantum Chemical Descriptors: These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are related to a molecule's reactivity.

Table 2: Computationally Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Method |

| Molecular Weight | 229.72 g/mol | N/A |

| Density | 1.15 g/cm³ | DFT (B3LYP/6-31G) |

| Dipole Moment | 3.5 D | DFT (B3LYP/6-31G) |

| LogP | 2.8 | ALOGPS |

| Polarizability | 25.4 ų | DFT (B3LYP/6-31G*) |

Applications in Chemical Biology and Mechanistic Biological Studies of Azetidine Compounds

Azetidine (B1206935) Derivatives as Chemical Probes for Target Identification

Azetidine-based molecules are increasingly being developed as chemical probes to identify and validate novel drug targets. These probes are designed to interact with specific biological macromolecules, enabling researchers to elucidate their functions and roles in disease pathways. The constrained conformation of the azetidine ring can lead to highly specific and stereoselective interactions with protein targets. chemrxiv.org

One powerful method for target identification is activity-based protein profiling (ABPP), which uses reactive chemical probes to map active sites in complex proteomes. Azetidine stereoisomers functionalized with reactive groups, such as acrylamides, have been synthesized to serve as "stereoprobes." These probes can identify "ligandable" cysteines on proteins within native cellular environments. The stereoselective reactivity of these azetidine probes with a protein provides strong evidence of specific, functionally relevant interactions, thereby facilitating the discovery of new targets for therapeutic intervention. chemrxiv.org

Furthermore, novel derivatives like azetidinyl Malachite Green (Aze-MG) have been engineered as superior fluorogen-activating protein (FAP) probes. By replacing the N,N-dimethylamino group of traditional Malachite Green with an azetidine group, the brightness and photostability of the FAP complex are significantly enhanced. This improvement makes Aze-MG an ideal probe for dynamic, long-term, and super-resolution live-cell imaging, allowing for detailed investigation of cellular nanostructures and dynamic processes. nih.gov

Mechanistic Characterization of Enzyme Inhibition by Azetidine Scaffolds (In Vitro Studies)

The rigid structure of the azetidine ring makes it a valuable scaffold for designing enzyme inhibitors with high potency and selectivity. In vitro studies are crucial for characterizing the mechanisms by which these compounds inhibit their target enzymes, providing insights into structure-activity relationships (SAR) and guiding further drug development.

Azetidine-based inhibitors have been developed against several key enzymes involved in metabolic pathways critical for various diseases, from metabolic disorders and cancer to infectious diseases.

Stearoyl-CoA Desaturase 1 (SCD1): SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). patsnap.com Its inhibition is a therapeutic strategy for metabolic diseases and cancer. patsnap.comrsc.org Azetidine-containing compounds have been developed as potent SCD1 inhibitors. For example, a compound featuring an azetidine ring variation of a piperidine-based inhibitor demonstrated an IC50 of 1 nM against rat SCD enzyme and in HepG2 cells. rsc.org This class of inhibitors acts by blocking the desaturation reaction, leading to an accumulation of SFAs and a decrease in MUFAs, which can impact cell membrane fluidity and induce stress in cancer cells. patsnap.com

Monoacylglycerol Lipase (MAGL): MAGL is the primary enzyme responsible for hydrolyzing the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid, a precursor for pro-inflammatory prostaglandins. nih.govnih.govbohrium.com MAGL inhibition is an attractive therapeutic strategy for neurological disorders and inflammatory pain. nih.govresearchgate.net A series of azetidine-piperazine di-amides has been identified as potent, selective, and reversible inhibitors of MAGL. nih.govbohrium.com Another series based on a piperazinyl azetidine scaffold yielded lead inhibitors with IC50 values in the low nanomolar range (e.g., 4.2 nM and 4.6 nM), demonstrating excellent target selectivity and a reversible binding mechanism. nih.gov

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): PfDHODH is an essential enzyme for pyrimidine biosynthesis in the malaria parasite, making it a key antimalarial drug target. nih.govacs.org A potent series of antimalarial inhibitors based on an azetidine-2-carbonitrile scaffold has been optimized. The lead compound from this series, BRD7539, and its optimized analogue, compound 27 (BRD9185), are potent inhibitors of PfDHODH, with compound 27 showing an IC50 of 0.012 µM against the enzyme. nih.govacs.org These inhibitors are highly selective for the parasite enzyme over the human ortholog (HsDHODH IC50 > 50 µM). nih.govacs.org

| Enzyme Target | Azetidine Scaffold Example | Inhibition Data (IC50) | Selectivity | Reference |

| SCD1 | Azetidine variation of piperidine | 1 nM (rat SCD1) | Selective over Δ5/Δ6 desaturases | rsc.org |

| MAGL | Piperazinyl azetidine derivative | 4.2 nM | Selective | nih.gov |

| PfDHODH | Azetidine-2-carbonitrile (Compound 27) | 0.012 µM | >4000-fold vs. human DHODH | nih.govacs.org |

Azetidine scaffolds have been successfully employed to create inhibitors of crucial signaling pathways that are often dysregulated in cancer and other diseases.

Signal Transducer and Activator of Transcription 3 (Stat3): Stat3 is a transcription factor that is aberrantly activated in many cancers, promoting tumor cell survival and proliferation. nih.govaacrjournals.org A novel class of azetidine-based compounds has been discovered to be potent, selective, and irreversible inhibitors of Stat3. nih.govnih.gov Compounds such as H172 and H182 selectively inhibit Stat3 DNA-binding activity with sub-micromolar potency (IC50 values of 0.38–0.98 µM) and show high selectivity over other Stat family members like Stat1 or Stat5 (IC50 > 15.8 µM). nih.govnih.govbohrium.com These inhibitors act via a covalent binding mechanism to cysteine residues in the Stat3 protein. nih.govnih.gov

Kinases: Receptor tyrosine kinases are critical nodes in cellular signaling and are major targets for cancer therapy. An azetidine-benzoxazole substituent was incorporated into a series of pyrazinamide-based inhibitors targeting the MerTK receptor tyrosine kinase. This led to the discovery of potent and selective inhibitors that engage the target in vivo. acs.orgnih.govdocumentsdelivered.com

| Target | Azetidine Compound Example | Inhibition Data (IC50) | Mechanism | Reference |

| Stat3 | H172 / H182 | 0.38–0.98 µM | Irreversible, Covalent | nih.govnih.gov |

| Stat3 | Salicylate 5a | 0.55 µM (EMSA) | Direct Binding | acs.org |

| MerTK | Azetidine-benzoxazole derivative | Potent (specific values not stated) | Type 1.5 Kinase Inhibition | acs.orgnih.gov |

The constrained nature of the azetidine ring is also beneficial for designing ligands that modulate the activity of cell surface receptors, such as G-protein coupled receptors (GPCRs).

Free Fatty Acid Receptor 2 (FFA2): FFA2 (also known as GPR43) is a GPCR activated by short-chain fatty acids and is involved in mediating inflammatory responses. figshare.comresearchgate.netnih.gov A class of azetidine derivatives was developed as potent FFA2 antagonists. Through optimization, compounds with nanomolar potency were identified. The most advanced compound, GLPG0974 (4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid), strongly inhibits acetate-induced neutrophil migration in vitro, supporting its development as a clinical candidate for inflammatory diseases. figshare.comresearchgate.netnih.gov

While specific studies on azetidine-based dopamine (B1211576) receptor modulators were not highlighted in the provided context, the principles of using constrained scaffolds like azetidine to achieve receptor subtype selectivity are widely applied in GPCR drug discovery.

Covalent inhibitors can offer advantages in terms of prolonged duration of action and high potency. The azetidine scaffold can be functionalized with electrophilic "warheads" that form a covalent bond with a nucleophilic residue (e.g., cysteine) on the target protein. mdpi.comnih.gov

The mechanism of action for the azetidine-based Stat3 inhibitors H182 and H333 has been characterized as irreversible covalent inhibition. aacrjournals.org Mass spectrometry analysis confirmed that these compounds covalently bind to specific cysteine peptides on Stat3. nih.govnih.gov Site-directed mutagenesis identified key residues, Cys426 and Cys468, as essential for this high-potency inhibition. nih.gov This covalent interaction accounts for the potent and sustained blockade of Stat3 DNA-binding activity and downstream signaling. aacrjournals.org The process typically involves an initial reversible binding step, which orients the inhibitor's reactive group, followed by the irreversible bond formation. nih.gov

Elucidation of Antimicrobial Action Mechanisms (In Vitro Studies)

Elucidating the mechanism of action (MOA) is a critical step in the development of new antimicrobial agents. nih.govresearchgate.net In vitro studies are employed to identify the specific cellular pathways or macromolecules targeted by a new compound. For azetidine-based compounds, this involves a range of techniques to understand how they exert their bactericidal or bacteriostatic effects.

A series of novel azetidinone (β-lactam) derivatives has been synthesized and evaluated for in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov To elucidate their MOA, researchers typically employ several in vitro methods:

Target-Based Assays: If a putative target is known (e.g., cell wall synthesis for β-lactams), enzymatic assays are used to confirm inhibition.

Bacterial Cytological Profiling: This involves treating bacteria with the compound and observing morphological changes using microscopy. Different MOAs (e.g., DNA synthesis inhibition, cell wall disruption, membrane permeabilization) produce distinct morphological signatures. nih.govresearchgate.net

Macromolecular Synthesis Assays: Researchers measure the incorporation of radiolabeled precursors into DNA, RNA, protein, and cell wall components to determine which biosynthetic pathway is inhibited first.

Membrane Permeability Assays: Dyes that can only enter cells with compromised membranes are used to test if the azetidine compounds disrupt bacterial membrane integrity. rug.nl

For example, studies on the antimalarial azetidine-2-carbonitriles confirmed their MOA by demonstrating direct, potent inhibition of the PfDHODH enzyme in a biochemical assay. nih.gov This confirmed that the observed antiparasitic activity was due to the disruption of the pyrimidine biosynthesis pathway. nih.govacs.org

Antibacterial Activity and Cell Envelope Biogenesis Inhibition (e.g., Mycolic Acid Biosynthesis)

The cell envelope of many pathogenic bacteria, particularly Mycobacterium tuberculosis, is characterized by a unique and complex lipid layer rich in mycolic acids. nih.gov This mycolic acid layer is crucial for the bacterium's survival, virulence, and resistance to common antibiotics. northumbria.ac.uk Consequently, the biosynthetic pathway of mycolic acids is a prime target for the development of new antibacterial drugs. nih.gov

Azetidine-containing compounds have been investigated for their potential to inhibit mycobacterial growth by targeting the biogenesis of the cell envelope. nih.gov Studies on various azetidine derivatives have shown that they can display significant antitubercular activity against drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov The mechanism of action for some of these compounds involves the arrest of late-stage mycolic acid biosynthesis. nih.gov This inhibition disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. nih.gov Transcriptomic analysis of azetidine-treated mycobacteria has suggested a mode of action distinct from existing cell wall inhibitors, indicating a novel mechanism of action. nih.gov

Table 1: Antitubercular Activity of Representative Azetidine Derivatives

| Compound | Target Organism | MIC99 (μM) | Mechanism of Action |

|---|---|---|---|

| BGAz-004 | Mycobacterium tuberculosis | <10 | Inhibition of mycolic acid biosynthesis nih.gov |

Note: MIC99 (Minimum Inhibitory Concentration required to inhibit the growth of 99% of organisms).

Antifungal Activity Mechanisms

Fungal infections pose a significant global health threat, and the emergence of drug-resistant strains necessitates the discovery of novel antifungal agents. nih.gov Azetidine derivatives have shown promise as potential antifungal compounds. The proposed mechanisms of action for their antifungal activity often involve the disruption of the fungal cell membrane. nih.gov

For instance, novel chitosan-azetidine derivatives have been synthesized and shown to exhibit significant antifungal activity against Aspergillus fumigatus. nih.gov Microscopic studies revealed that these compounds cause morphological changes to the fungal mycelia, suggesting that they make the fungal membrane porous. nih.gov This disruption of membrane integrity leads to the inhibition of fungal growth. nih.gov Another example is L-azetidine-2-carboxylic acid, which has been isolated from Disporopsis aspera rhizomes and demonstrated curative and eradicative activity against Podosphaera xanthii, the causative agent of powdery mildew in cucurbits. nih.gov Its mechanism involves inhibiting mycelial growth and interrupting the life cycle of the fungus. nih.gov

Antitubercular Activity Mechanisms

As mentioned previously, the inhibition of mycolic acid biosynthesis is a key mechanism for the antitubercular activity of some azetidine compounds. nih.gov The enzymes involved in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of fatty acids to form the long meromycolic chain of mycolic acids, are validated drug targets. researchgate.net Drugs like isoniazid are known to target this pathway. nih.gov

Research into novel azetidine derivatives has revealed compounds that effectively kill multidrug-resistant M. tuberculosis without the rapid development of resistance. nih.gov The mode of action is believed to be the blockage of mycolate assembly. nih.gov This is a significant finding, as the emergence of resistance is a major challenge in tuberculosis therapy. Furthermore, some nitroheterocyclic compounds containing spirocyclic azetidines have demonstrated excellent activity against M. tuberculosis. mdpi.com The mechanism of action for these nitro-containing compounds is based on their reduction by bacterial enzymes to form toxic species that disrupt the bacterium's life cycle. mdpi.com

Investigations into Antiviral and Anticancer Mechanisms (In Vitro Studies)

The structural features of the azetidine ring have also been exploited in the design of antiviral and anticancer agents.

In the realm of antiviral research, certain N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have displayed modest antiviral activity. For example, specific stereoisomers have shown inhibitory effects against human coronavirus and cytomegalovirus. nih.gov The structure-activity relationship studies suggest that the substitution pattern on the azetidine ring is crucial for the observed antiviral effects. nih.gov

In the context of anticancer research, a series of 3-(4-methoxyphenyl)azetidine analogues were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. researchgate.net These studies indicated that some of these derivatives have the potential to act as scaffolds for the development of anti-EGFR (Epidermal Growth Factor Receptor) compounds, which are a key target in cancer therapy. researchgate.net Furthermore, novel azetidine amides have been identified as potent small-molecule inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein that is constitutively active in many cancers and promotes tumor cell proliferation and survival. acs.org

Table 2: In Vitro Anticancer Activity of Representative Azetidine Derivatives

| Compound Series | Cancer Cell Line | IC50 (μM) | Target |

|---|---|---|---|

| (R)-azetidine-2-carboxamide analogues | Breast Cancer (MDA-MB-231, MDA-MB-468) | Sub-micromolar (in vitro DNA-binding assay) | STAT3 acs.org |

Note: IC50 (half maximal inhibitory concentration) values are from in vitro assays and may not reflect cellular activity.

Azetidines as Conformationally Constrained Amino Acid Analogues and Peptidomimetics

The rigid structure of the azetidine ring makes it an excellent scaffold for creating conformationally constrained analogues of natural amino acids. nih.govacs.org These azetidine-based amino acids, when incorporated into peptides, can induce specific secondary structures and improve metabolic stability. nih.govljmu.ac.uk This has significant implications for drug design, as it allows for the creation of peptidomimetics with enhanced pharmacological properties. rsc.org

Azetidine-containing amino acids have been synthesized and characterized as ligands for glutamate receptors and transporters. nih.gov The introduction of an azetidine ring can significantly alter the pharmacological profile of the parent molecule. nih.gov For example, the 3-aminoazetidine (3-AAz) subunit has been used as a turn-inducing element for the efficient synthesis of small macrocyclic peptides. nih.govljmu.ac.uk The incorporation of this subunit not only facilitates the cyclization of peptides but also improves their stability towards proteases. nih.gov This approach allows for the late-stage functionalization of the macrocyclic peptides, enabling the attachment of dyes or other molecular tags. nih.govljmu.ac.uk

The use of azetidines in peptidomimetics offers a strategy to overcome some of the limitations of natural peptides as drugs, such as poor bioavailability and rapid degradation. The constrained nature of the azetidine ring helps to pre-organize the peptide backbone into a bioactive conformation, which can lead to higher binding affinity and selectivity for the target receptor or enzyme. enamine.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Azetidines

Design Principles for Modulating and Optimizing Biological Activities

The design of novel therapeutic agents based on the azetidine (B1206935) framework is guided by several key principles aimed at modulating and optimizing their biological activities. These principles often involve the introduction of various substituents to explore chemical space and to enhance interactions with biological targets. The core of this design strategy lies in the rigid nature of the azetidine ring, which can position substituents in well-defined spatial orientations, thus influencing molecular recognition. nih.gov

A prominent strategy involves the introduction of lipophilic moieties to enhance binding affinity for specific receptors. For instance, in the development of gamma-aminobutyric acid (GABA) uptake inhibitors, N-alkylation with lipophilic residues on azetidine derivatives was explored to improve potency at GAT-1 and GAT-3 transporters. nih.gov Specifically, azetidin-2-ylacetic acid derivatives bearing a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety demonstrated significant potency at GAT-1. nih.gov

Furthermore, the concept of conformational constraint is a powerful tool in drug design. Azetidine derivatives, acting as constrained analogs of endogenous ligands like GABA or β-alanine, can provide valuable insights into the bioactive conformation required for receptor binding. nih.gov The substitution pattern on the azetidine ring, whether at the 2- or 3-position, and the nature of the appended functional groups (e.g., carboxylic acid vs. tetrazole as a bioisostere) are critical determinants of biological activity. nih.gov

Influence of Substituent Effects on Molecular Recognition and Efficacy

The nature and position of substituents on the azetidine ring profoundly influence molecular recognition and pharmacological efficacy. The electronic and steric properties of these substituents dictate the non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with the target protein.

For example, in a series of azetidine-containing dipeptides designed as inhibitors of the human cytomegalovirus (HCMV), specific substitutions were found to be crucial for antiviral activity. nih.gov A benzyloxycarbonyl group at the N-terminus, an aliphatic side-chain at the C-terminus, and an unsubstituted or aliphatic-substituted C-carboxamide group were identified as absolute requirements for anti-HCMV activity. nih.gov This highlights the precise structural demands for effective binding to the biological target.

The following table summarizes the inhibitory concentrations (IC50) of various substituted azetidines, illustrating the impact of different substituents on their biological activity.

| Compound ID | Substituent(s) | Target | IC50 (µM) |

| 1 | Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 |

| 2 | Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 |

| 12d | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT-3 | 15.3 ± 4.5 |

| 18b | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-1 | 26.6 ± 3.3 |

| 18e | 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative | GAT-3 | 31.0 ± 4.7 |

Data sourced from Faust et al., 2010. nih.gov

Stereochemical Determinants of Azetidine Bioactivity and Selectivity

Stereochemistry plays a pivotal role in the bioactivity and selectivity of substituted azetidines. The rigid, three-dimensional structure of the azetidine ring means that the spatial arrangement of substituents can dramatically affect how a molecule interacts with a chiral biological target. Diastereoselective and enantioselective synthesis is therefore a critical aspect of developing azetidine-based therapeutics. uni-muenchen.de

Studies on azetidine-containing dipeptides have suggested that the conformational restriction induced by the azetidine ring, leading to a γ-type reverse turn, influences their biological activity. nih.gov This specific conformation, dictated by the stereochemistry of the azetidine core, is likely responsible for the observed antiviral effects.

The importance of stereochemistry is further underscored in the synthesis of functionalized azetidines where diastereoselective approaches are employed to control the relative orientation of substituents. uni-muenchen.de The ability to selectively synthesize specific stereoisomers allows for a systematic investigation of the stereochemical requirements for optimal target engagement and efficacy.

Computational and Data-Driven Approaches in SAR/SPR Analysis

In recent years, computational and data-driven methods have become indispensable tools in the SAR and SPR analysis of substituted azetidines. These approaches accelerate the drug discovery process by predicting the biological activity and physicochemical properties of novel compounds, thereby guiding synthetic efforts towards molecules with a higher probability of success.

Molecular modeling techniques, such as docking studies, can elucidate the binding modes of azetidine derivatives within the active site of a target protein. This provides insights into the key interactions that govern affinity and selectivity, helping to rationalize observed SAR data and to design new analogs with improved properties.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of azetidine compounds with their biological activities. These models can then be used to predict the activity of virtual compounds, aiding in the prioritization of synthetic targets. The integration of computational chemistry with experimental data is a powerful strategy for optimizing the therapeutic potential of azetidine-based molecules.

Strategic Integration of Azetidine Scaffolds for Novel Molecular Design

The azetidine ring is not only a source of conformational rigidity but also a versatile building block for the construction of more complex molecular architectures. rsc.org The strategic integration of the azetidine scaffold into novel molecular designs has led to the discovery of compounds with unique pharmacological profiles.

One approach involves using the azetidine ring as a central scaffold from which various functional groups can be appended. This allows for the exploration of diverse chemical space and the development of libraries of compounds for high-throughput screening. The synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition is an example of how the azetidine core can be functionalized to create novel compounds. mdpi.com

Another strategy is the use of azetidines in the synthesis of polycyclic energetic materials, where the strained ring system contributes to the energetic properties of the final molecule. nih.gov In medicinal chemistry, the incorporation of the azetidine moiety into larger molecules can improve their pharmacokinetic properties, such as metabolic stability and solubility. The synthesis of 3-phenyl azetidine derivatives for antimicrobial activity showcases the utility of this scaffold in developing new therapeutic agents. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-p-Tolyloxymethyl-azetidine hydrochloride, and how can purity be optimized during synthesis?

- Methodology : Synthesis of azetidine derivatives often involves nucleophilic substitution or ring-opening reactions. For example, Ethyl azetidine-3-carboxylate hydrochloride (CAS 405090-31-5) is synthesized via esterification of azetidine-3-carboxylic acid followed by HCl salt formation . For this compound, a plausible route includes reacting azetidine-3-methanol with p-tolyl chloride derivatives under anhydrous conditions. Purification can be achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Purity should be verified by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- Structural confirmation : Use -NMR and -NMR to verify the azetidine ring and p-tolyloxymethyl substituent. Compare chemical shifts to related compounds (e.g., 3-Methylazetidine hydrochloride, δ 3.2–3.8 ppm for azetidine protons) .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Validate methods per USP guidelines, including system suitability tests for resolution and tailing factors .

- Salt quantification : Titrate with AgNO to confirm chloride content (~19–21% w/w for hydrochloride salts) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodology : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis and oxidation. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the azetidine ring . Stability under recommended conditions should be monitored via periodic HPLC analysis (e.g., every 6 months) .

Advanced Research Questions

Q. How should researchers address contradictions in toxicity data for azetidine derivatives like this compound?

- Methodology : When acute toxicity data is unavailable (common for novel azetidines ), conduct tiered testing:

In silico prediction : Use tools like OECD QSAR Toolbox to estimate LD based on structural analogs (e.g., Azetidine-3-carboxylic acid, LD > 2000 mg/kg in rats ).

In vitro assays : Perform cytotoxicity screening (e.g., HepG2 cells, IC) and Ames test for mutagenicity.

In vivo validation : If contradictions persist, prioritize acute oral toxicity studies (OECD 423) with histopathological analysis .

Q. What experimental approaches can elucidate the stability of this compound under non-standard conditions (e.g., high temperature or acidic pH)?

- Methodology :

- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition at 100–200°C. Monitor for HCl off-gassing via FTIR .

- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products by LC-MS; expect hydrolytic cleavage of the ether bond (p-tolyloxymethyl group) under acidic conditions .

Q. How can researchers identify hazardous decomposition products of this compound during combustion or accidental exposure?

- Methodology : Simulate fire conditions using a tube furnace (800°C, oxygen-limited environment). Capture gaseous products (e.g., CO, HCl) via FTIR or GC-MS. For solid residues, perform LC-MS to detect aromatic amines (from p-tolyl group) or azetidine-related fragments . Mitigation strategies include using carbon scrubbers and neutralization traps for HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.